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Compound of Interest

Compound Name:
3-(3-Fluorophenyl)isoxazole-5-

carbaldehyde

Cat. No.: B1441210 Get Quote

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 3-(3-
Fluorophenyl)isoxazole-5-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a highly functionalized heterocyclic

compound that serves as a crucial intermediate in the fields of medicinal chemistry and

materials science.[1] Its structure, featuring a reactive aldehyde group, a stable isoxazole core,

and a fluorophenyl moiety, makes it an attractive scaffold for the synthesis of novel therapeutic

agents and advanced materials.[1] The isoxazole ring system is a well-known pharmacophore

present in numerous approved drugs, valued for its metabolic stability and ability to participate

in hydrogen bonding. The inclusion of a fluorine atom can significantly modulate a molecule's

pharmacokinetic and physicochemical properties, such as lipophilicity and metabolic

resistance.

This guide provides a comprehensive overview of a robust synthetic pathway for 3-(3-
Fluorophenyl)isoxazole-5-carbaldehyde and a detailed analysis of its spectral

characteristics. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established

chemical principles. The methodologies and interpretations presented herein are designed to

be self-validating for researchers engaged in drug discovery and organic synthesis.
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PART 1: Synthesis Methodology
The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the 1,3-dipolar

cycloaddition reaction between a nitrile oxide and an alkyne. This method offers excellent

control over regioselectivity and is broadly applicable. For the target molecule, the logical

disconnection points to 3-fluorobenzonitrile oxide and propargyl aldehyde (or a protected

equivalent) as the key synthons.

The nitrile oxide is not typically isolated due to its instability and is therefore generated in situ. A

common and effective method for this is the dehydrohalogenation of a corresponding

hydroximoyl halide, which is itself synthesized from an aldoxime.

Experimental Protocol: A Step-by-Step Synthesis
Step 1: Synthesis of 3-Fluorobenzaldoxime

Dissolve 3-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the solution.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude oxime, which can be used in the next step without

further purification.

Step 2: Synthesis of 3-Fluorobenzohydroximoyl Chloride

Dissolve the 3-fluorobenzaldoxime (1.0 eq) from the previous step in N,N-dimethylformamide

(DMF).

Cool the solution to 0 °C in an ice bath.
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Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5

°C.

Allow the reaction to stir at room temperature for 3-5 hours.

Pour the reaction mixture into ice-water and extract with diethyl ether. The combined organic

layers are washed, dried, and concentrated to give the hydroximoyl chloride.

Step 3: In Situ Generation of Nitrile Oxide and Cycloaddition

Dissolve 3-ethynyl-1,3-dioxolane (a protected form of propargyl aldehyde) (1.2 eq) in an inert

solvent such as toluene.

Add the 3-fluorobenzohydroximoyl chloride (1.0 eq) to this solution.

Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1

eq), dropwise at room temperature. The base facilitates the in situ formation of 3-

fluorobenzonitrile oxide, which is immediately trapped by the alkyne.

Stir the reaction for 12-24 hours at room temperature.

After the reaction is complete (monitored by TLC), filter the triethylammonium chloride salt

and wash the filtrate with water and brine.

Dry the organic phase, concentrate, and purify the resulting acetal-protected isoxazole by

column chromatography.

Deprotect the aldehyde by stirring the purified intermediate with a mild acid (e.g., 2M HCl) in

a THF/water mixture to yield the final product, 3-(3-Fluorophenyl)isoxazole-5-
carbaldehyde.

Synthesis Workflow Diagram
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Step 1: Oxime Formation

Step 2: Hydroximoyl Chloride Synthesis

Step 3: 1,3-Dipolar Cycloaddition & Deprotection

3-Fluorobenzaldehyde

3-Fluorobenzaldoxime

 EtOH/H2O, RT

Hydroxylamine HCl, NaOH

3-Fluorobenzohydroximoyl Chloride

 DMF, 0°C to RT

N-Chlorosuccinimide (NCS)

Acetal-Protected Isoxazole

 Toluene, RT

3-Ethynyl-1,3-dioxolane Triethylamine (TEA)

 in situ Nitrile Oxide formation

3-(3-Fluorophenyl)isoxazole-
5-carbaldehyde

 Mild Acid (HCl)

Click to download full resolution via product page

Caption: Synthetic route to the target compound via a three-step sequence.

PART 2: Spectroscopic Data Analysis
The structural confirmation of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde relies on a

combination of spectroscopic techniques. Below is a predictive analysis of the expected data

based on established principles and spectral data from analogous structures.[2][3][4]
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¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the

molecule. The analysis is performed in a deuterated solvent, typically CDCl₃ or DMSO-d₆.

Anticipated ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~10.1 Singlet (s) 1H -CHO

The aldehydic
proton is
highly
deshielded
due to the
electronegativi
ty of the
oxygen atom
and the
anisotropic
effect of the
C=O bond.

~7.8-7.9
Doublet of

Triplets (dt)
1H Ar-H

Aromatic proton

ortho to the

fluorine,

deshielded by

the isoxazole

ring.

~7.6-7.7
Doublet of

Doublets (dd)
1H Ar-H

Aromatic proton

ortho to the

isoxazole ring.

~7.5-7.6
Triplet of Triplets

(tt)
1H Ar-H

Aromatic proton

para to the

fluorine.

~7.2-7.3
Triplet of

Doublets (td)
1H Ar-H

Aromatic proton

meta to the

isoxazole and

ortho to fluorine.

| ~7.1 | Singlet (s) | 1H | Isoxazole H-4 | The sole proton on the isoxazole ring, appearing as a

sharp singlet. Its chemical shift is characteristic of the electron-deficient nature of the ring.[3][5]

|
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¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms. The

presence of fluorine will introduce characteristic C-F coupling constants (JC-F).

Anticipated ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale

~185.0 C=O (Aldehyde)
The carbonyl carbon is
significantly deshielded
and appears far downfield.

~168.0 Isoxazole C-5

Carbon atom of the isoxazole

ring attached to the aldehyde

group.

~162.0 (d, ¹JC-F ≈ 250 Hz) C-F (Aromatic)

The carbon directly bonded to

fluorine shows a large one-

bond coupling constant.

~161.0 Isoxazole C-3

Carbon atom of the isoxazole

ring attached to the phenyl

group.

~131.0 (d, ³JC-F ≈ 8 Hz) Ar-C
Aromatic CH carbon meta to

the fluorine.

~129.0 (d, ⁴JC-F ≈ 3 Hz) Ar-C (ipso)
Quaternary aromatic carbon

attached to the isoxazole ring.

~123.0 (d) Ar-C Aromatic CH carbon.

~118.0 (d, ²JC-F ≈ 21 Hz) Ar-C
Aromatic CH carbon ortho to

the fluorine.

~115.0 (d, ²JC-F ≈ 23 Hz) Ar-C
Aromatic CH carbon ortho to

the fluorine.

| ~110.0 | Isoxazole C-4 | The CH carbon of the isoxazole ring. |
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Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in the molecule. The

analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR)

accessory.

Anticipated IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~3100-3000 Medium
Aromatic &
Heteroaromatic C-
H stretch

Characteristic
stretching
vibrations for sp²
C-H bonds.

~2850, ~2750 Weak Aldehyde C-H stretch

Fermi resonance

doublet, a hallmark of

the aldehyde C-H

bond.

~1700 Strong
C=O stretch

(Aldehyde)

A very strong and

sharp absorption due

to the conjugated

aldehyde carbonyl

group.

~1610, ~1580 Medium-Strong C=C & C=N stretch

Overlapping stretches

from the aromatic and

isoxazole rings.[6]

~1450 Medium N-O stretch

Characteristic

vibration of the

isoxazole ring system.

| ~1250 | Strong | C-F stretch | A strong absorption typical for aryl-fluoride bonds. |

Mass Spectrometry (MS)
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Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

provides structural information through fragmentation patterns.

Anticipated Mass Spectrometry Data

Molecular Ion (M⁺): A prominent peak is expected at m/z = 191, corresponding to the

molecular weight of the compound (C₁₀H₆FNO₂).

Key Fragmentation Pathways: The fragmentation of isoxazoles is well-documented and often

initiated by the cleavage of the weak N-O bond.[7][8]

Logical Fragmentation Diagram

[M]⁺˙
m/z = 191

[M-H]⁺
m/z = 190

- H˙

[M-CHO]⁺
m/z = 162

- CHO˙

[C₇H₄FN]⁺˙
m/z = 121

- C₂HO˙

[C₇H₄F]⁺
m/z = 109

- C₂NO˙

[C₆H₄F]⁺
m/z = 95

- CN
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Caption: Plausible EI-MS fragmentation pathway for the target molecule.

[M]⁺˙ (m/z 191): The molecular ion.

[M-H]⁺ (m/z 190): Loss of the aldehydic hydrogen radical.[9]

[M-CHO]⁺ (m/z 162): Loss of the formyl radical, a common fragmentation for aldehydes.[9]

[C₇H₄FN]⁺˙ (m/z 121): Resulting from the characteristic cleavage of the isoxazole ring,

corresponding to the 3-fluorobenzonitrile radical cation.[7]

[C₆H₄F]⁺ (m/z 95): The fluorophenyl cation, arising from further fragmentation.

Conclusion
The structural elucidation of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is unequivocally

achieved through the combined application of NMR, IR, and Mass Spectrometry. The predicted

spectral data present a clear and consistent portrait of the molecule. The aldehydic proton

singlet around 10.1 ppm in the ¹H NMR, the strong carbonyl stretch at ~1700 cm⁻¹ in the IR,

and the molecular ion peak at m/z 191 in the mass spectrum are key diagnostic features. This

guide provides a robust framework for the synthesis and characterization of this valuable

chemical intermediate, empowering researchers to confidently utilize it in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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